N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide
Description
This compound features a thiophene-3-carboxamide core linked to a thiazole ring substituted with a 2-oxoethyl group bearing a 4-(1H-tetrazol-1-yl)phenyl moiety. The tetrazole group, a bioisostere for carboxylic acids, enhances metabolic stability and binding affinity in medicinal chemistry applications .
Properties
IUPAC Name |
N-[4-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O2S2/c25-15(19-12-1-3-14(4-2-12)24-10-18-22-23-24)7-13-9-28-17(20-13)21-16(26)11-5-6-27-8-11/h1-6,8-10H,7H2,(H,19,25)(H,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVZCGFSGNRKBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CSC=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide generally involves a series of well-planned steps:
Formation of the Tetrazole Ring: Typically achieved by the cyclization of appropriate azides with nitriles.
Attachment of the Phenyl Group: This can be done through an amide coupling reaction, often utilizing reagents like EDC or HATU.
Incorporation of the Thiazole and Thiophene Rings: These heterocyclic components are usually synthesized separately through multi-step processes involving halogenation, lithiation, and cyclization, then coupled with the existing molecular framework.
Industrial Production Methods: On an industrial scale, the production method must prioritize efficiency and yield while maintaining safety and cost-effectiveness. This often involves the use of automated reactors, continuous flow systems, and rigorous purification processes, including chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole and tetrazole moieties facilitate nucleophilic substitutions. For example, bromination at the α-carbon of the acetyl group enables subsequent reactions with nucleophiles:
These reactions are critical for introducing hydrazine or aromatic substituents to the thiazole core, enhancing biological activity .
Cyclization and Heterocycle Formation
The compound participates in cyclization reactions to form fused or hybrid heterocycles:
Cyclization reactions exploit the electrophilic nature of the tetrazole-linked acetyl group, enabling the formation of five-membered rings with sulfur and nitrogen atoms .
Hydrolysis of Amide Bonds
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Reactants | Product | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 8 h | N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide | Thiophene-3-carboxylic acid + Thiazol-2-amine derivative | |
| Basic Hydrolysis | 2M NaOH, 60°C, 4 h | Same as above | Sodium salt of thiophene-3-carboxylic acid + Free amine |
Hydrolysis is pH-dependent and modifies the compound’s solubility and bioavailability.
Oxidation-Reduction Reactions
The tetrazole and thiophene rings participate in redox chemistry:
| Reaction Type | Conditions | Reactants | Product | Reference |
|---|---|---|---|---|
| Tetrazole Reduction | H₂, Pd/C, ethanol, 50°C | Tetrazole ring | Partially saturated tetrazoline derivative | |
| Thiophene Oxidation | H₂O₂, acetic acid, 24 h | Thiophene ring | Thiophene-1,1-dioxide derivative |
Reduction of the tetrazole ring enhances metabolic stability, while thiophene oxidation alters electronic properties.
Condensation with Carbonyl Compounds
The amino group on the thiazole participates in Schiff base formation:
| Reaction Type | Conditions | Reactants | Product | Reference |
|---|---|---|---|---|
| Schiff Base Formation | Ethanol, glacial acetic acid, reflux | 2-Amino-thiazole derivative + Aromatic aldehydes | N-(thiazol-2-yl)imine derivatives |
This reaction introduces aromatic or heteroaromatic substituents, modulating steric and electronic effects .
Key Research Findings
-
Biological Relevance : Hybrids like 5a-c and 7a-c exhibit enhanced antibacterial and anticancer activity due to synergistic effects between tetrazole and thiazole/thiophene moieties .
-
Structural Insights : Electron-withdrawing groups (e.g., Cl) on the phenyl ring improve antiproliferative activity by stabilizing charge-transfer complexes .
-
Synthetic Flexibility : Multi-step reactions (e.g., bromination followed by cyclization) enable precise functionalization for structure-activity relationship (SAR) studies .
Scientific Research Applications
Anticancer Properties
Research indicates that N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating the following:
| Cell Line | IC50 Value (µM) |
|---|---|
| T47D | 27.3 |
| HCT116 | 6.2 |
The mechanism of action includes enzyme inhibition and induction of apoptosis, affecting critical pathways involved in cell proliferation and survival.
Antibacterial and Antifungal Activities
The compound has shown promising antibacterial and antifungal properties. For instance, related tetrazole and thiazole derivatives have demonstrated activity against various bacterial strains:
| Bacterial Strain | MIC Value (µg/mL) |
|---|---|
| Bacillus subtilis | 100 |
| Pseudomonas aeruginosa | 125 |
| Staphylococcus aureus | 125 |
These activities suggest its potential as a therapeutic agent in treating infections caused by resistant strains .
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. Studies indicate that it can protect cells from oxidative stress by inducing the expression of antioxidant genes through the Nrf2/ARE pathway, thus enhancing cellular defense mechanisms against reactive oxygen species.
Mechanism of Action
The mechanism by which N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide exerts its effects largely depends on its ability to interact with specific molecular targets:
Molecular Targets: This compound often targets enzymes or receptors with binding sites complementary to its structure.
Pathways Involved: By interacting with these targets, the compound can modulate signaling pathways involved in cell growth, apoptosis, or metabolism, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Comparative Analysis
Core Heterocycle Modifications
- Thiophene-2-carboxamide vs. Thiophene-3-carboxamide: describes derivatives of thiophene-2-carboxamide (e.g., compounds 4–7a-c) with pyrazole or triazepine substituents . The positional isomerism (2- vs. For example, compound 4 (thiophene-2-carboxamide) exhibits a melting point of 114–116°C, while structurally distinct analogs like the target compound (3-carboxamide) may display higher polarity due to the tetrazole group .
Thiazole vs. Pyrazole/Triazepine :
The target compound’s thiazole ring contrasts with pyrazole (compound 4 ) or triazepine (compound 7a ) cores in . Thiazoles are more electron-deficient, favoring π-stacking interactions, whereas pyrazoles offer hydrogen-bonding sites via NH groups .
Substituent Variations
- Tetrazole vs. Methoxybenzyl/Phenylamino Groups: highlights a structural analog, N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS: 923226-70-4), which replaces the tetrazole with a methoxybenzyl group .
- Aromatic vs. Aliphatic Side Chains: details 1,3,4-thiadiazole derivatives with trichloroethyl and phenylamino groups. The trichloroethyl moiety increases steric bulk and electrophilicity, contrasting with the target compound’s 2-oxoethyl linker, which may improve conformational flexibility .
Physicochemical Properties
The target compound’s higher molecular weight (422.46 vs. 371.40 for CAS: 923226-70-4) reflects the tetrazole group’s contribution, which may increase crystallinity and thermal stability .
Q & A
Q. Table 1: Key Reaction Conditions for Derivatives
| Step | Reagents | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | Thiourea, EtOH | Ethanol | 80 | 64 | 98% |
| 2 | Tetrazole, DMF | DMF | 100 | 70 | 95% |
| 3 | NaBH₄, CH₂Cl₂ | Dichloromethane | 25 | 82 | 99% |
Q. Table 2: Selectivity Profile in Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Target Kinase | Reference |
|---|---|---|---|
| MCF-7 | 1.4 | Aurora B | |
| A549 | >10 | N/A | |
| MDA-MB-231 | 2.1 | EGFR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
